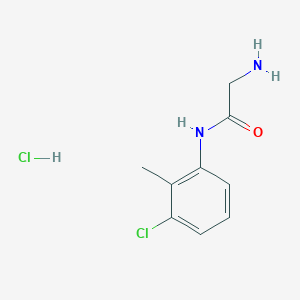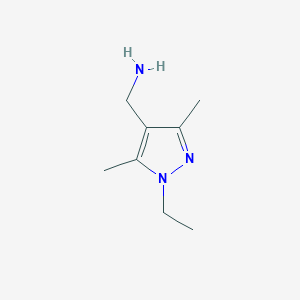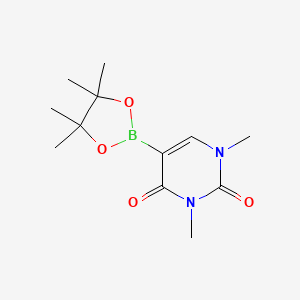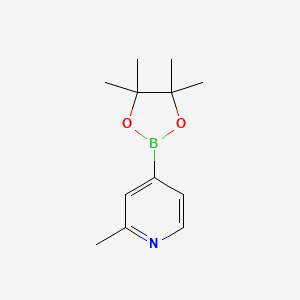
2-Methoxy-3-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tributylstannyl group, which is a tin-containing substituent. This compound is primarily used in organic synthesis and research applications.
Métodos De Preparación
The synthesis of 2-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-3-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-3-(tributylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions, such as the Stille coupling, which involves palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler tin-containing compounds.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions to form the corresponding pyridine derivative and tributyltin hydroxide.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(tributylstannyl)pyridine is widely used in scientific research, particularly in the field of organic synthesis. Some of its applications include:
Cross-Coupling Reactions: It serves as a precursor in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Ligand Synthesis: The compound is used in the synthesis of ligands for coordination chemistry and catalysis.
Biological Studies: It is employed in the development of bioactive molecules and pharmaceuticals, where the stannyl group can be replaced by other functional groups to modify biological activity.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the tributylstannyl group by a catalyst, typically palladium. The activated stannyl group then participates in the formation of new bonds with other reactants. In biological systems, the compound can interact with molecular targets through its pyridine ring and the substituents attached to it, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2-Methoxy-3-(tributylstannyl)pyridine can be compared with other similar compounds, such as:
3-Methoxy-2-(tributylstannyl)pyridine: Similar in structure but with different substitution positions, affecting its reactivity and applications.
2-Methoxy-4-(tributylstannyl)pyridine: Another isomer with the stannyl group at a different position, leading to variations in its chemical behavior.
6-Methoxy-3-(tributylstannyl)pyridine: A compound with a methoxy group at a different position, influencing its use in synthesis and research.
These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain synthetic and research contexts.
Propiedades
IUPAC Name |
tributyl-(2-methoxypyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRTYAWGFGXLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586017 |
Source


|
| Record name | 2-Methoxy-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223418-74-4 |
Source


|
| Record name | 2-Methoxy-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)



![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)



![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)



